Butrol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Butrol involves multiple steps. One common method includes the reaction of 1,4,7,10-tetraazacyclododecane with bromoacetic acid under basic conditions to form the triacetic acid derivative. This intermediate is then reacted with (1R,2S)-2,3-dihydroxy-1-(hydroxymethyl)propyl bromide to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through a simplified process that involves forming a gadolinium complex in-situ without purification of this compound intermediates. This method eliminates the need for resin purification and allows for high-throughput production .

Analyse Des Réactions Chimiques

Types of Reactions: Butrol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Substitution: this compound can undergo substitution reactions where its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted compounds .

Applications De Recherche Scientifique

Chemical Applications

Coordination Chemistry

Butrol serves as a ligand in coordination chemistry, forming stable complexes with metal ions. This property is essential for synthesizing various metal complexes used in analytical chemistry and materials science. The ability to chelate metals allows for the development of new materials with specific properties tailored for research purposes.

Biological Applications

Biomolecular Interactions

Research involving this compound has focused on its interactions with biomolecules. These studies are crucial for understanding how this compound can influence biological systems and its potential therapeutic applications. Investigations into its binding affinities with various metal ions are ongoing, highlighting its importance in biochemistry and molecular biology.

Medical Applications

MRI Contrast Agent

this compound is predominantly recognized for its role as a contrast agent in MRI. It enhances image quality by increasing signal intensity in tissues, which is particularly beneficial for detecting tumors and other abnormalities. A notable study, the GARDIAN study, demonstrated that gadothis compound is well tolerated across a diverse patient population, with an overall adverse reaction rate of only 0.7% among over 23,000 patients .

Safety and Efficacy

Gadothis compound has been shown to provide superior contrast enhancement compared to other agents like gadoterate . Clinical trials have confirmed its efficacy in brain imaging, with studies indicating that it is non-inferior to higher doses of other contrast agents while offering better lesion contrast .

Industrial Applications

Corrosion Inhibition

In industrial settings, this compound has been explored as a corrosion inhibitor in water-based coatings. Its ability to form stable complexes helps protect metal surfaces from corrosion, making it valuable in maintaining the integrity of industrial equipment.

Case Studies and Research Findings

Mécanisme D'action

Butrol exerts its effects through its ability to form stable complexes with metal ions. In the case of gadothis compound, this compound forms a complex with gadolinium ions, which enhances the contrast in MRI scans by altering the magnetic properties of tissues . The molecular targets include metal ions, and the pathways involved are primarily related to coordination chemistry .

Comparaison Avec Des Composés Similaires

Gadobutrol: A gadolinium-based MRI contrast agent.

Calcothis compound: Another derivative used in medical imaging.

Uniqueness: this compound is unique due to its ability to form highly stable complexes with metal ions, making it an essential component in contrast agents for MRI. Its stability and versatility in forming various derivatives also set it apart from other similar compounds .

Activité Biologique

Butrol, specifically gadothis compound, is a gadolinium-based contrast agent (GBCA) widely used in magnetic resonance imaging (MRI) due to its favorable pharmacokinetic properties and high stability. This article delves into the biological activity of gadothis compound, examining its effects on cellular processes, safety profile, and implications for clinical use.

Gadothis compound (chemical formula: C_{14}H_{19}GdN_{2}O_{8}) is a macrocyclic GBCA that enhances the contrast of MRI images. Its mechanism of action involves the chelation of gadolinium ions, which have paramagnetic properties that significantly improve the magnetic resonance signal of tissues. The stability of gadothis compound minimizes the risk of free gadolinium release, which is crucial for reducing toxicity in biological systems.

Cellular Effects

Gadothis compound has been studied for its effects on various cell types, particularly focusing on bone cells and neuronal tissues. Research indicates that gadothis compound does not significantly impact cell viability but can affect differentiation and function:

- Osteoblasts : Studies show that exposure to gadothis compound can lead to a dose-dependent reduction in alkaline phosphatase (ALP) activity, an important marker for osteoblast differentiation. For instance, at concentrations of 100 μM, ALP activity was reduced by approximately 72% compared to control cells (p < 0.001) .

- Neuronal Cells : In models of brain ischemia, gadothis compound has demonstrated protective effects on neuronal survival and function, suggesting potential neuroprotective properties during imaging procedures .

Safety Profile

The safety profile of gadothis compound has been extensively evaluated in both preclinical and clinical settings. It is generally well-tolerated; however, there are considerations regarding nephrotoxicity in patients with pre-existing renal impairment. The risk of nephrogenic systemic fibrosis (NSF), although significantly reduced with modern GBCA formulations including gadothis compound, remains a concern in vulnerable populations.

Case Studies

Several case studies highlight the clinical implications and effectiveness of gadothis compound:

- Case Study 1 : A study involving patients with gliomas showed that gadothis compound provided superior contrast enhancement compared to other GBCAs, facilitating better visualization of tumor margins and aiding in surgical planning .

- Case Study 2 : In a cohort study assessing patients with renal impairment undergoing MRI, gadothis compound was associated with fewer adverse events compared to older GBCAs. This supports its use as a safer alternative in at-risk populations .

Comparative Efficacy

A comparative analysis of different GBCAs reveals the unique advantages of gadothis compound:

| Contrast Agent | Signal Intensity | Safety Profile | Clinical Use |

|---|---|---|---|

| Gadothis compound | High | Low risk of NSF | Brain tumors |

| Gadopentetate | Moderate | Higher risk of NSF | General MRI |

| Gadoteridol | Moderate | Moderate risk | Cardiac imaging |

Propriétés

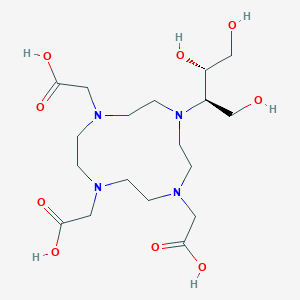

IUPAC Name |

2-[4,10-bis(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N4O9/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31)/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNZSKXIEDHOBD-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CO)C(CO)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)[C@H](CO)[C@@H](CO)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151852-61-8 | |

| Record name | Butrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151852618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMG09YI7I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.